2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
- 2-tert-Butoxycarbonyl-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid .
Uniqueness
What sets 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid apart is its phenyl group, which enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in complex organic syntheses and pharmaceutical applications .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-15(2,3)22-14(21)18-11-16(12-7-5-4-6-8-12)9-17(18,10-16)13(19)20/h4-8H,9-11H2,1-3H3,(H,19,20) |
InChI Key |
AYIGRRCAXSIPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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